Lipophilicity & TPSA vs. N-Ethyl Analog
A direct PubChem-derived head-to-head comparison of computed XLogP3 and TPSA values reveals that 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanamine is significantly less lipophilic than its N-ethyl secondary amine analog (CID 174948261). The target primary amine has an XLogP3 of 2.8 and TPSA of 38.9 Ų [1]. The N-ethyl analog has an XLogP3 of 3.9 and TPSA of 24.9 Ų, representing a +1.1 log unit increase in lipophilicity and a 14.0 Ų decrease in polar surface area [2]. The target compound also has one fewer rotatable bond (2 vs. 3), which contributes to lower conformational entropy upon target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; TPSA = 38.9 Ų; Rotatable Bonds = 2 |
| Comparator Or Baseline | 6-(4-Chlorophenyl)-N-ethyl-2-methylpyridin-3-amine (CID 174948261): XLogP3 = 3.9; TPSA = 24.9 Ų; Rotatable Bonds = 3 |
| Quantified Difference | ΔXLogP3 = -1.1 log units (target less lipophilic); ΔTPSA = +14.0 Ų (target more polar); ΔRotatable Bonds = -1 |
| Conditions | Computed properties from PubChem release 2025.09.15 using XLogP3 3.0 and Cactvs 3.4.8.24 descriptors |
Why This Matters
An XLogP3 of 2.8 aligns more closely with CNS drug-like space (optimal range ~1–4) compared to 3.9, and a higher TPSA of 38.9 Ų predicts superior aqueous solubility and reduced phospholipidosis risk, making the target compound the preferable choice for programs where balanced permeability and solubility are critical.
- [1] PubChem Compound Summary CID 82452764. 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine. Computed Properties: XLogP3-AA 2.8, TPSA 38.9 Ų, Rotatable Bond Count 2. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 174948261. 6-(4-Chlorophenyl)-N-ethyl-2-methylpyridin-3-amine. Computed Properties: XLogP3-AA 3.9, TPSA 24.9 Ų, Rotatable Bond Count 3. National Center for Biotechnology Information. Accessed April 2026. View Source
